N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group and a butanamide linker connected to a (5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety. This architecture combines the electron-deficient 1,3,4-thiadiazole ring, known for its bioisosteric properties, with a rhodanine-derived thiazolidinone system bearing a 4-ethylbenzylidene substituent. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity .
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S3/c1-3-5-8-19-24-25-21(31-19)23-18(27)7-6-13-26-20(28)17(30-22(26)29)14-16-11-9-15(4-2)10-12-16/h9-12,14H,3-8,13H2,1-2H3,(H,23,25,27)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGTXPXXSIYDLB-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)CC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)CC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The butanamide linker in the target compound and ’s analogue enhances molecular flexibility compared to rigid acetamide linkers in ’s rhodanine derivatives .
- The 4-ethylbenzylidene group in the target compound may improve lipophilicity and π-π stacking compared to unsubstituted benzylidene or halogenated variants .
Key Observations :
- The target compound’s synthesis likely parallels methods in and , involving cyclocondensation of thiadiazole precursors with rhodanine intermediates under acidic or basic conditions .
- Active methylene compounds (e.g., acetylacetone in ) are commonly used to functionalize thiadiazole cores, but the target compound’s butanamide linker may require alternative coupling strategies .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties of Analogues
Key Observations :
- Thioxo-thiazolidinone moieties (as in the target compound and ) are associated with enzyme inhibition (e.g., tyrosine kinases) due to their metal-chelating capacity .
- Ethylbenzylidene groups may enhance membrane permeability compared to polar substituents (e.g., methoxy or nitro groups) in other analogues .
- Butyl substitution on the thiadiazole ring could modulate pharmacokinetics by increasing lipophilicity, as seen in ’s methoxymethyl analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
